2-(Furan-2-carboxamido)oxazole-4-carboxamide
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Overview
Description
2-(Furan-2-carboxamido)oxazole-4-carboxamide is a synthetic compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features a furan ring and an oxazole ring, both of which are heterocyclic structures known for their significant roles in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 2-(Furan-2-carboxamido)oxazole-4-carboxamide Furan derivatives, which include this compound, have been noted for their remarkable therapeutic efficacy and have been employed as medicines in a number of distinct disease areas .
Mode of Action
The specific mode of action of This compound Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Biochemical Pathways
The exact biochemical pathways affected by This compound Furan derivatives have been noted for their potential in the realm of medicinal chemistry, particularly in the creation of innovative antibacterial agents .
Result of Action
The molecular and cellular effects of the action of This compound Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-carboxamido)oxazole-4-carboxamide typically involves the condensation of furan-2-carboxylic acid with oxazole-4-carboxylic acid. The reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-carboxamido)oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxazole ring can be reduced to form oxazoline derivatives.
Substitution: Both the furan and oxazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted furan and oxazole derivatives depending on the reagents used.
Scientific Research Applications
2-(Furan-2-carboxamido)oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-carboxamido)-N-(2-methoxybenzyl)oxazole-4-carboxamide
- 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid
- 2-(3,5-Dichlorophenyl)-5-(2,2,2-trifluoroethyl)oxazole-4-carboxylic acid
Uniqueness
2-(Furan-2-carboxamido)oxazole-4-carboxamide stands out due to its unique combination of furan and oxazole rings, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c10-7(13)5-4-16-9(11-5)12-8(14)6-2-1-3-15-6/h1-4H,(H2,10,13)(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZDUUFREQCELF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CO2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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